4-Methyl-4-[4-(propan-2-yl)cyclohexyl]pentan-2-yl acetate
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Overview
Description
trans-4-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexylpropyl acetate: is an organic compound with a complex structure It is characterized by the presence of a cyclohexane ring substituted with isopropyl and trimethyl groups, and an acetate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexylpropyl acetate typically involves multiple steps. One common method starts with the preparation of the cyclohexane ring, followed by the introduction of the isopropyl and trimethyl groups. The final step involves the acetylation of the hydroxyl group to form the acetate ester. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of optimized reaction conditions, such as temperature control and efficient mixing, is crucial to ensure consistent product quality and high production rates .
Chemical Reactions Analysis
Types of Reactions: trans-4-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexylpropyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Substitution: The acetate group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, trans-4-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexylpropyl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: It may be used in the design of new pharmaceuticals with specific therapeutic effects .
Industry: In the industrial sector, trans-4-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexylpropyl acetate is used in the production of fragrances and flavors. Its pleasant odor and stability make it suitable for use in perfumes and food additives .
Mechanism of Action
The mechanism by which trans-4-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexylpropyl acetate exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may bind to receptors or enzymes, altering their activity and leading to physiological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
trans-4-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexanol: This compound is similar in structure but lacks the acetate group.
trans-4-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexylpropyl alcohol: This compound has a hydroxyl group instead of an acetate group.
Uniqueness: trans-4-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexylpropyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its acetate group, in particular, makes it more reactive in certain chemical reactions compared to its analogs .
Properties
CAS No. |
97862-08-3 |
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Molecular Formula |
C17H32O2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
[4-methyl-4-(4-propan-2-ylcyclohexyl)pentan-2-yl] acetate |
InChI |
InChI=1S/C17H32O2/c1-12(2)15-7-9-16(10-8-15)17(5,6)11-13(3)19-14(4)18/h12-13,15-16H,7-11H2,1-6H3 |
InChI Key |
XCNNCSRLOKMMQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1)C(C)(C)CC(C)OC(=O)C |
Origin of Product |
United States |
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